
N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine is a compound known for its strong π-acceptor properties. It is derived from 2,4,5,7-tetranitro-9H-fluoren-9-one and is used in various applications ranging from chemistry to industrial and material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine typically involves the reaction of 2,4,5,7-tetranitrofluorenone with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a π-acceptor in charge-transfer complexes.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for detecting hydrogen-bond donors.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine involves its strong π-acceptor properties, which allow it to interact with various molecular targets. The compound can form charge-transfer complexes with electron-rich species, influencing reaction rates and equilibrium positions. It also participates in hydrogen bonding, which can affect the conformation and stereochemistry of molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,5,7-tetranitrofluorenone
- 2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile
- DIMETHYL 2-(N-(2,4,5,7-TETRANITROFLUOREN-9-YLIDENE)AMINOXY)SUCCINATE
Uniqueness
N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine is unique due to its combination of strong π-acceptor properties and the ability to form stable charge-transfer complexes. This makes it particularly useful in applications requiring precise control of electronic properties .
Propiedades
Número CAS |
74339-82-5 |
|---|---|
Fórmula molecular |
C13H5N5O9 |
Peso molecular |
375.21 g/mol |
Nombre IUPAC |
N-(2,4,5,7-tetranitrofluoren-9-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H5N5O9/c19-14-13-7-1-5(15(20)21)3-9(17(24)25)11(7)12-8(13)2-6(16(22)23)4-10(12)18(26)27/h1-4,19H |
Clave InChI |
YTLLBOORAOBVSE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=NO)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


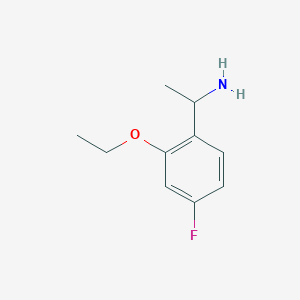

![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)

![2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid](/img/structure/B12083024.png)
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
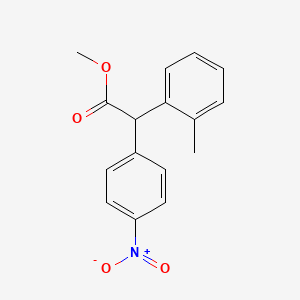
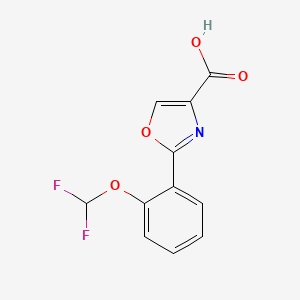

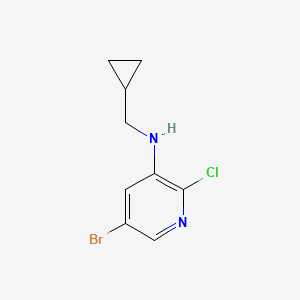
![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)

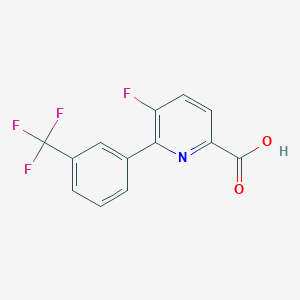
![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)
